molecular formula C13H12S B8692075 (4-Phenylphenyl)methanethiol CAS No. 6258-69-1

(4-Phenylphenyl)methanethiol

Cat. No. B8692075
Key on ui cas rn: 6258-69-1
M. Wt: 200.30 g/mol
InChI Key: PFMNHBLMRAOCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693720

Procedure details

To a peptide synthesis vessel containing 2.3 grams (0.43 mmole) of NpSSMpact-PEG-PS resin 12 was added 15 mL of DMF, 0.25 mL (3.5 mmole) of β-mercaptoethanol and 0.4 mL (2.3 mmole) of diisopropylethylamine and mixture shaken for 2-3 minutes. The red colored mixture was then filtered and the process repeated two more times using the same quantities of BME and DIEA. The resin was then washed five times with DMF, three times with methanol, four times with CH2Cl2 and then three times with DMF. To the resin was then added 0.3 grams (1.21 mmole) of 4-phenyl benzyl bromide dissolved in 15 mL of DMF and 0.5 mL (2.87 mmole) of DIEA and shaken in the dark for 6.5 hours. After 6.5 hours, the mixture was then filtered and washed five times with DMF, three times with methanol and six times with CH2Cl2 in that order. The resin was then dried under pump vacuum to give 2.2 grams of 14.
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
0.25 mL
Type
reactant
Reaction Step Six
Quantity
0.4 mL
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3]O.C(N(C(C)C)CC)(C)C.[C:14]1([C:20]2[CH:27]=[CH:26]C(CBr)=[CH:22][CH:21]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[C:14]1([C:20]2[CH:27]=[CH:26][C:3]([CH2:2][SH:1])=[CH:22][CH:21]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
resin 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(CBr)C=C1
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0.25 mL
Type
reactant
Smiles
SCCO
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
shaken for 2-3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The red colored mixture was then filtered
WASH
Type
WASH
Details
The resin was then washed five times with DMF, three times with methanol, four times with CH2Cl2
WAIT
Type
WAIT
Details
After 6.5 hours
Duration
6.5 h
FILTRATION
Type
FILTRATION
Details
the mixture was then filtered
WASH
Type
WASH
Details
washed five times with DMF, three times with methanol and six times with CH2Cl2 in that order
CUSTOM
Type
CUSTOM
Details
The resin was then dried under pump vacuum

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(CS)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 907.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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